molecular formula C20H17ClO6 B11619932 methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11619932
M. Wt: 388.8 g/mol
InChI Key: FCCNZWDLKDJBKQ-UHFFFAOYSA-N
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Description

Methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a chromenone core, a chlorinated phenoxy group, and a methyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromenone Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromenone core.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated phenol reacts with the chromenone core in the presence of a base.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl chloroacetate in the presence of a base or an acid catalyst to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, the use of continuous flow reactors, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, bases (e.g., NaOH, KOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

Methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:

    Methyl {[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate: Lacks the dimethyl groups on the phenoxy ring, which may affect its chemical reactivity and biological activity.

    Methyl {[3-(4-bromo-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.

    Methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propionate: Has a propionate ester group instead of a methyl ester, which may alter its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C20H17ClO6

Molecular Weight

388.8 g/mol

IUPAC Name

methyl 2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C20H17ClO6/c1-11-6-14(7-12(2)19(11)21)27-17-9-26-16-8-13(25-10-18(22)24-3)4-5-15(16)20(17)23/h4-9H,10H2,1-3H3

InChI Key

FCCNZWDLKDJBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC

Origin of Product

United States

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